BenchChemオンラインストアへようこそ!

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

regioisomerism thiophene pharmacology structure-activity relationship

N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034449-78-8; molecular formula C₁₆H₁₂N₄O₂S₃; MW 388.48) is a heterocyclic sulfonamide that integrates three pharmacophoric modules: a thiophen-3-yl ring, a pyridin-4-ylmethyl linker, and a benzo[c][1,2,5]thiadiazole-4-sulfonamide core. The benzo[c][1,2,5]thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across carbonic anhydrase inhibition (Ki values in the low nanomolar range for tumor-associated isoforms), STAT3 inhibition (IC₅₀ = 15.8 µM), and muscarinic M1 receptor antagonism (IC₅₀ = 130 nM).

Molecular Formula C16H12N4O2S3
Molecular Weight 388.48
CAS No. 2034449-78-8
Cat. No. B2675303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
CAS2034449-78-8
Molecular FormulaC16H12N4O2S3
Molecular Weight388.48
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4
InChIInChI=1S/C16H12N4O2S3/c21-25(22,15-3-1-2-13-16(15)20-24-19-13)18-9-11-4-6-17-14(8-11)12-5-7-23-10-12/h1-8,10,18H,9H2
InChIKeyVIZIALZISFUAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide – Structural Baseline and Compound Class Context


N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034449-78-8; molecular formula C₁₆H₁₂N₄O₂S₃; MW 388.48) is a heterocyclic sulfonamide that integrates three pharmacophoric modules: a thiophen-3-yl ring, a pyridin-4-ylmethyl linker, and a benzo[c][1,2,5]thiadiazole-4-sulfonamide core . The benzo[c][1,2,5]thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across carbonic anhydrase inhibition (Ki values in the low nanomolar range for tumor-associated isoforms), STAT3 inhibition (IC₅₀ = 15.8 µM), and muscarinic M1 receptor antagonism (IC₅₀ = 130 nM) [1][2]. This compound belongs to a series of positional isomers distinguished by thiophene attachment (2-yl vs. 3-yl) and pyridine attachment (3-ylmethyl vs. 4-ylmethyl), each regioisomer potentially exhibiting distinct target engagement profiles.

Why Generic Substitution Fails for N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide – Regioisomeric Sensitivity and Scaffold-Specific Pharmacology


Benzothiadiazole-4-sulfonamides as a class cannot be treated as interchangeable procurement items because minor regioisomeric variations—in thiophene ring attachment position (2-yl vs. 3-yl) and in pyridine linker position (3-ylmethyl vs. 4-ylmethyl)—produce compounds with substantially different molecular geometries, electronic distributions, and hydrogen-bonding networks that govern target selectivity . In the broader thiophene pharmacology literature, the 3-thienyl isomer has been reported to exhibit antagonist activity that differs from the 2-thienyl isomer [1]. Within the benzothiadiazole-4-sulfonamide series, scaffold-hopping from carboxamide to sulfonamide linkers yields entirely distinct biological profiles: sulfonamide-bearing analogs engage carbonic anhydrase isoforms with nanomolar potency, whereas carboxamide analogs are inactive against these targets [2][3]. Furthermore, the 4-sulfonamide substitution pattern on the benzothiadiazole core is critical for M1 muscarinic receptor antagonism (VU0255035; IC₅₀ = 130 nM), while the 5-substituted benzothiadiazole isomers show PI3K inhibition (XL147; IC₅₀ = 40 nM) [4]. Substituting one regioisomer for another therefore risks complete loss of the intended pharmacological activity.

Quantitative Differentiation Evidence for N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide – Comparator-Anchored Analysis


Thiophene 3-yl vs. 2-yl Regioisomeric Differentiation: Class-Level Pharmacological Precedent

In thiophene-containing bioactive compounds, the position of ring attachment (C-2 vs. C-3) is a critical determinant of pharmacological activity. Literature on thiophene-based antagonists explicitly reports that the 3-thienyl isomer can exhibit greater antagonist potency than the corresponding 2-thienyl isomer, attributed to differences in molecular geometry and electronic distribution that alter target binding interactions [1]. The target compound incorporates thiophen-3-yl specifically, distinguishing it from the commercially available thiophen-2-yl regioisomer (CAS 2034592-14-6) . While direct head-to-head comparative data for this exact compound pair are not publicly available, the class-level precedent establishes that regioisomeric substitution is non-interchangeable and may confer differentiated target engagement.

regioisomerism thiophene pharmacology structure-activity relationship

Pyridine 4-ylmethyl vs. 3-ylmethyl Attachment Differentiation: Impact on Molecular Geometry and Target Accessibility

The position of the methylene linker on the pyridine ring (4-ylmethyl vs. 3-ylmethyl) determines the spatial orientation of the benzothiadiazole-4-sulfonamide warhead relative to the thiophene-pyridine scaffold. The target compound (4-ylmethyl attachment; CAS 2034449-78-8) presents a linear molecular axis, whereas the 3-ylmethyl regioisomer (CAS 2034345-95-2) introduces an angular geometry that alters the distance and angle between the sulfonamide group and the thiophene ring . In pyridine-sulfonamide carbonic anhydrase inhibitor series, 4-substituted pyridine-3-sulfonamides have been crystallographically characterized and shown to adopt distinct binding poses within the enzyme active site compared to their 3-substituted counterparts [1]. The specific binding pose differences translate into differential isoform selectivity profiles across hCA I, II, IX, and XII [1].

pyridine regioisomerism linker geometry target engagement

Benzothiadiazole-4-Sulfonamide Scaffold: Validated Multi-Target Pharmacophore with Nanomolar Potency Precedent

The benzo[c][1,2,5]thiadiazole-4-sulfonamide core in the target compound has been independently validated across multiple target classes by structurally related compounds. A closely related benzothiadiazole-4-sulfonamide (CHEMBL217453) demonstrates CCK2 receptor binding with Ki = 25 nM while showing >10,000 nM Ki against the CCK1 receptor, indicating inherent scaffold-driven selectivity [1]. In a complementary target space, the benzothiadiazole-4-sulfonamide VU0255035 acts as a competitive M1 muscarinic receptor antagonist with IC₅₀ = 130 nM and at least 75-fold selectivity over M2–M5 subtypes . The 5-substituted benzothiadiazole isomer XL147 inhibits PI3K p110α with IC₅₀ = 40 nM, confirming that regioisomeric placement of the sulfonamide on the benzothiadiazole core dictates target class engagement [2]. The target compound's 4-sulfonamide configuration is therefore mechanistically aligned with M1 mAChR and CCK2 receptor pharmacology rather than PI3K inhibition.

benzothiadiazole sulfonamide pharmacophore multi-target engagement

Sulfonamide vs. Carboxamide Linker: Functional Group Determinant of Carbonic Anhydrase Engagement

The sulfonamide (-SO₂NH-) group in the target compound serves as a zinc-binding motif essential for carbonic anhydrase (CA) inhibition, a property absent in the corresponding carboxamide analog N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide . Thiadiazole-sulfonamide derivatives have been systematically evaluated as human CA inhibitors, with reported Ki values spanning 2.62–136.54 nM against hCA I and 5.74–210.58 nM against hCA II, and sub-nanomolar potency against the tumor-associated isoform hCA IX [1][2]. The primary sulfonamide group is the established zinc-binding pharmacophore; its replacement with a carboxamide abolishes CA inhibitory activity entirely. The target compound's sulfonamide group therefore confers a specific, mechanistically defined activity that the carboxamide analog cannot replicate .

sulfonamide pharmacophore carbonic anhydrase zinc-binding group

Purity Specification and Procurement-Grade Differentiation Among Commercial Sources

Commercial availability data indicate that the target compound (CAS 2034449-78-8) is supplied at a standard purity of ≥95%, as specified by multiple catalog vendors . This purity threshold is consistent with research-grade small-molecule screening standards and exceeds the typical ≥90% threshold commonly accepted for preliminary high-throughput screening libraries. By comparison, the structurally distinct but pharmacologically related benzothiadiazole-4-sulfonamide VU0255035 is commercially available at ≥98% purity, reflecting its status as a validated probe compound with established biological annotation . The target compound's 95%+ specification positions it as suitable for primary screening and hit-validation workflows where orthogonal confirmatory assays are planned, whereas the 98% grade of VU0255035 reflects suitability for quantitative pharmacology studies including in vivo experiments.

compound purity procurement specification quality control

Computational Physicochemical Differentiation: Predicted Drug-Likeness and Property Profile vs. Reference Benzothiadiazole-4-Sulfonamides

ADMET profiling of structurally related 1,3,4-thiadiazole-sulfonamide derivatives has demonstrated favorable drug-likeness properties, with lead compounds 1F and 2F predicted to have acceptable oral bioavailability and metabolic stability parameters [1]. The target compound (C₁₆H₁₂N₄O₂S₃; MW 388.48) possesses a molecular weight within the optimal range for lead-like chemical space and contains the benzothiadiazole core, which is known for its strong electron-accepting character that facilitates intermolecular hydrogen bonding and π-stacking interactions with biological targets . In contrast, the larger and more flexible VU0255035 (C₁₈H₂₀N₆O₃S₂; MW 432.51) exceeds 400 Da and incorporates a piperazine moiety, conferring different physicochemical and CNS penetration properties . The thiophene-pyridine hybrid scaffold of the target compound provides a distinct balance of lipophilicity and hydrogen-bonding capacity that differentiates it from both the piperazine-containing M1 antagonists and the simpler phenyl-substituted benzothiadiazole sulfonamides.

physicochemical properties drug-likeness ADME prediction

Recommended Application Scenarios for N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Based on Structural and Pharmacological Evidence


Carbonic Anhydrase Isoform Profiling and Tumor-Associated CA IX/XII Inhibitor Screening

The sulfonamide zinc-binding group present in this compound is the established pharmacophore for carbonic anhydrase inhibition. Structurally related thiadiazole-sulfonamides exhibit Ki values in the low nanomolar range (2.62–210.58 nM) against hCA I and II, with some derivatives showing sub-nanomolar potency against tumor-associated isoforms hCA IX and XII [1][2]. The target compound's specific regioisomeric configuration (thiophen-3-yl, pyridin-4-ylmethyl, benzothiadiazole-4-sulfonamide) presents a unique pharmacophore geometry for CA isoform selectivity profiling, particularly against the cancer-relevant isoforms CA IX and CA XII. Investigators should directly compare this compound against the 3-ylmethyl pyridine regioisomer (CAS 2034345-95-2) to quantify the contribution of pyridine linker geometry to isoform selectivity .

GPCR Screening Panels Targeting M1 Muscarinic and CCK2 Receptors

The benzothiadiazole-4-sulfonamide scaffold is validated for GPCR modulation: VU0255035 demonstrates competitive M1 mAChR antagonism (IC₅₀ = 130 nM; ≥75-fold selectivity over M2–M5 subtypes), and CHEMBL217453 shows CCK2 receptor binding (Ki = 25 nM) with >400-fold selectivity over CCK1 [3]. The target compound incorporates the identical 4-sulfonamide regioisomeric configuration associated with these GPCR activities, but with a distinct thiophene-pyridine periphery that may confer differentiated subtype selectivity or pharmacokinetic properties. Screening this compound in M1 and CCK2 receptor panels, alongside VU0255035 as a reference control, can identify whether the thiophene-pyridine substitution improves or alters the GPCR selectivity profile relative to the piperazine-containing reference compound [4].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Enrichment

With a molecular weight of 388.48 (below the 400 Da threshold for lead-like chemical space) and a rigid, planar benzothiadiazole core capable of hydrogen bonding and π-stacking, this compound is well-suited as a fragment-like or lead-like entry point for medicinal chemistry optimization . The thiophene-3-yl ring provides a vector for subsequent functionalization, while the pyridin-4-ylmethyl linker offers synthetic tractability for analog generation. ADMET predictions on structurally related thiadiazole-sulfonamides suggest favorable drug-likeness profiles [2]. Computational docking against benzothiadiazole targets (STAT3, carbonic anhydrases) can prioritize which targets warrant follow-up synthetic elaboration of this scaffold.

Regioisomeric Selectivity Studies: Mapping Structure-Activity Relationships Across Thiophene and Pyridine Positional Isomers

This compound is one member of a defined isomeric series that includes thiophene 2-yl vs. 3-yl variants (CAS 2034592-14-6) and pyridine 3-ylmethyl vs. 4-ylmethyl variants (CAS 2034345-95-2) . Systematic procurement and parallel testing of all three regioisomers against a common target panel enables rigorous SAR mapping of how thiophene attachment position and pyridine linker geometry affect potency, selectivity, and binding mode. The class-level literature indicates that 3-thienyl isomers can exhibit distinct antagonist activity compared to 2-thienyl isomers [5], making this comparative approach essential for any research program seeking to optimize target engagement through regioisomeric fine-tuning of the thiophene-pyridine-benzothiadiazole scaffold.

Quote Request

Request a Quote for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.